molecular formula C18H31O2- B1264234 Dihomolinoleate

Dihomolinoleate

Cat. No. B1264234
M. Wt: 279.4 g/mol
InChI Key: GKJZMAHZJGSBKD-JPDBVBESSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dihomolinoleate is an octadecadienoate that is the conjugate base of dihomolinoleic acid. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a dihomolinoleic acid.

Scientific Research Applications

1. Linoleic Acid Metabolism and Biological Functions

  • Cytochrome P450-derived linoleic acid metabolites, such as 9,10-EpOME, 12,13-EpOME, 9,10-DiHOME, and 12,13-DiHOME, have been extensively studied. These metabolites are associated with various biological functions and disease states. Recent research suggests their significance in pain perception, immune response, and activation of brown adipose tissue in response to cold and exercise (Hildreth, Kodani, Hammock, & Zhao, 2020).

2. Analytical Methods for Dihomolinoleate Detection

  • Dihydroxyoctadecenoic acids (DiHOMEs), derived from linoleic acid, play roles in both thermogenic functions and proinflammatory outcomes. The development of an improved ELISA method for DiHOMEs detection in human plasma, utilizing polyHRP-based secondary tracers, enhances assay sensitivity and offers a valuable tool for investigating the roles of DiHOMEs in regulatory biology (Singh, Li, McReynolds, Morisseau, & Hammock, 2022).

3. Role in Anti-atherosclerotic Effects

  • Dihomo-gamma-linolenic acid (DGLA) exhibits anti-atherosclerotic effects in animal models. It is metabolized to an anti-inflammatory eicosanoid, prostaglandin E1, and has been shown to improve vascular relaxation and reduce the expression of proinflammatory markers, thereby preventing atherosclerosis (Takai et al., 2009).

4. Nutritional Biochemistry and Human Health

  • In human milk, the presence of 12,13-diHOME, a linoleic acid metabolite, has been linked to infant adiposity. This study found associations between higher levels of this lipokine in breastmilk and various measures of infant body composition, suggesting its role in infant metabolism (Wolfs et al., 2020).

properties

Product Name

Dihomolinoleate

Molecular Formula

C18H31O2-

Molecular Weight

279.4 g/mol

IUPAC Name

(10Z,12Z)-octadeca-10,12-dienoate

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8-

InChI Key

GKJZMAHZJGSBKD-JPDBVBESSA-M

Isomeric SMILES

CCCCC/C=C\C=C/CCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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